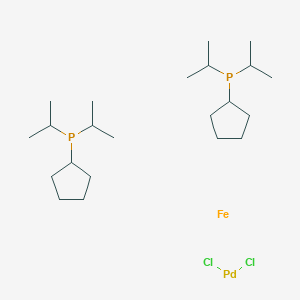
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is a complex organometallic compound that features a combination of cyclopentyl, di(propan-2-yl)phosphane, dichloropalladium, and iron
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphane with a palladium precursor, such as palladium(II) chloride, in the presence of an iron source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are typically employed.
Substitution: Ligand exchange reactions may involve the use of various phosphine ligands or other coordinating species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in the formation of new complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and their effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-based drugs have shown promise.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron exerts its effects involves the coordination of the metal centers with various substrates. The palladium center, in particular, plays a crucial role in catalytic processes by facilitating the activation and transformation of organic molecules. The iron center may also contribute to the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex
- Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct
Uniqueness
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is unique due to its specific combination of ligands and metal centers, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activities, stability, and selectivity in various reactions. The presence of cyclopentyl and di(propan-2-yl)phosphane ligands, in particular, can influence the compound’s behavior and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H46Cl2FeP2Pd |
|---|---|
Peso molecular |
605.7 g/mol |
Nombre IUPAC |
cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2/p-2 |
Clave InChI |
LNQIELJTKAPFFW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


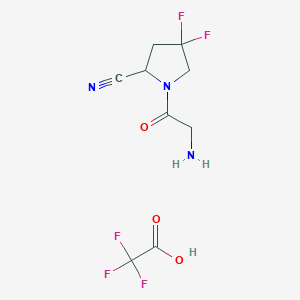
![1-[2,7-Bis[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone](/img/structure/B13394894.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
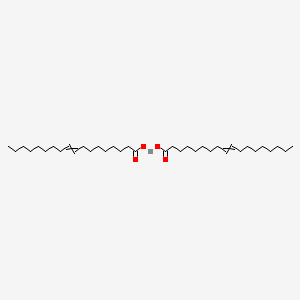
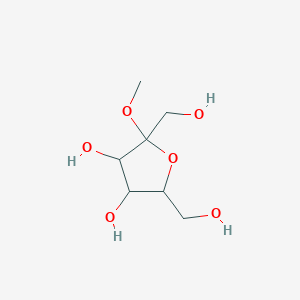
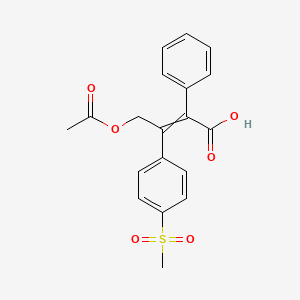

![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13394954.png)
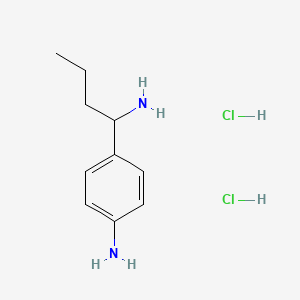
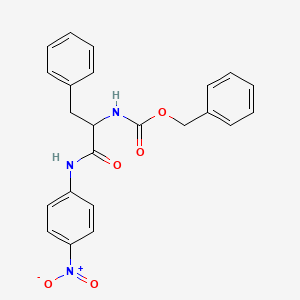
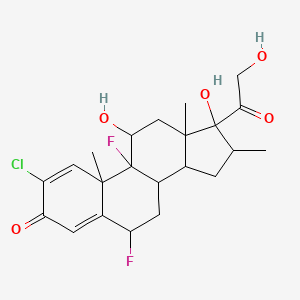
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)

